

8-Aminoquinolin-4-ol: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 8-Aminoquinolin-4-ol

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An In-depth Examination of a Privileged Scaffold for Drug Discovery and Catalysis

Abstract

8-Aminoquinolin-4-ol is a heterocyclic organic compound built upon the quinoline framework, a privileged structure in medicinal chemistry. Characterized by an amino group at the 8-position and a hydroxyl group at the 4-position, this molecule exists in tautomeric equilibrium with its 8-amino-4(1H)-quinolinone form. It serves not only as a crucial precursor for a range of pharmacologically active agents but also as a foundational component for developing sophisticated catalytic systems. This technical guide provides an in-depth analysis of its chemical identity, synthesis, spectroscopic properties, and its multifaceted applications in drug development and modern organic synthesis, offering researchers and scientists a comprehensive resource for leveraging this versatile compound.

Chemical Identity and Physicochemical Properties

8-Aminoquinolin-4-ol is a distinct derivative of the quinoline family. The strategic placement of the amino and hydroxyl groups imparts significant chemical reactivity and the ability to chelate metal ions, a property central to its biological activity and catalytic applications.

A critical structural feature is the keto-enol tautomerism between **8-aminoquinolin-4-ol** (the enol form) and 8-amino-4(1H)-quinolinone (the keto form). While named as the "-ol," the quinolinone form is often significant in its reactivity and structure. This equilibrium can be influenced by the solvent and solid-state packing forces.

Table 1: Chemical Identifiers and Properties of **8-Aminoquinolin-4-ol**

Identifier	Value	Source
CAS Number	53867-95-1	[1]
IUPAC Name	8-aminoquinolin-4-ol	N/A
Tautomeric IUPAC Name	8-amino-4(1H)-quinolinone	N/A
Molecular Formula	C ₉ H ₈ N ₂ O	[1]
Molecular Weight	160.17 g/mol	[1]
Appearance	Pale yellow solid	[1]
Melting Point	Approx. 56–58 °C	[1]
Solubility	Soluble in polar solvents like water and ethanol	[1]

Synthesis and Manufacturing

The synthesis of the 8-aminoquinoline core is a well-established process in organic chemistry. Classical methods often provide the foundation for producing derivatives like **8-Aminoquinolin-4-ol**.

Foundational Synthetic Strategies

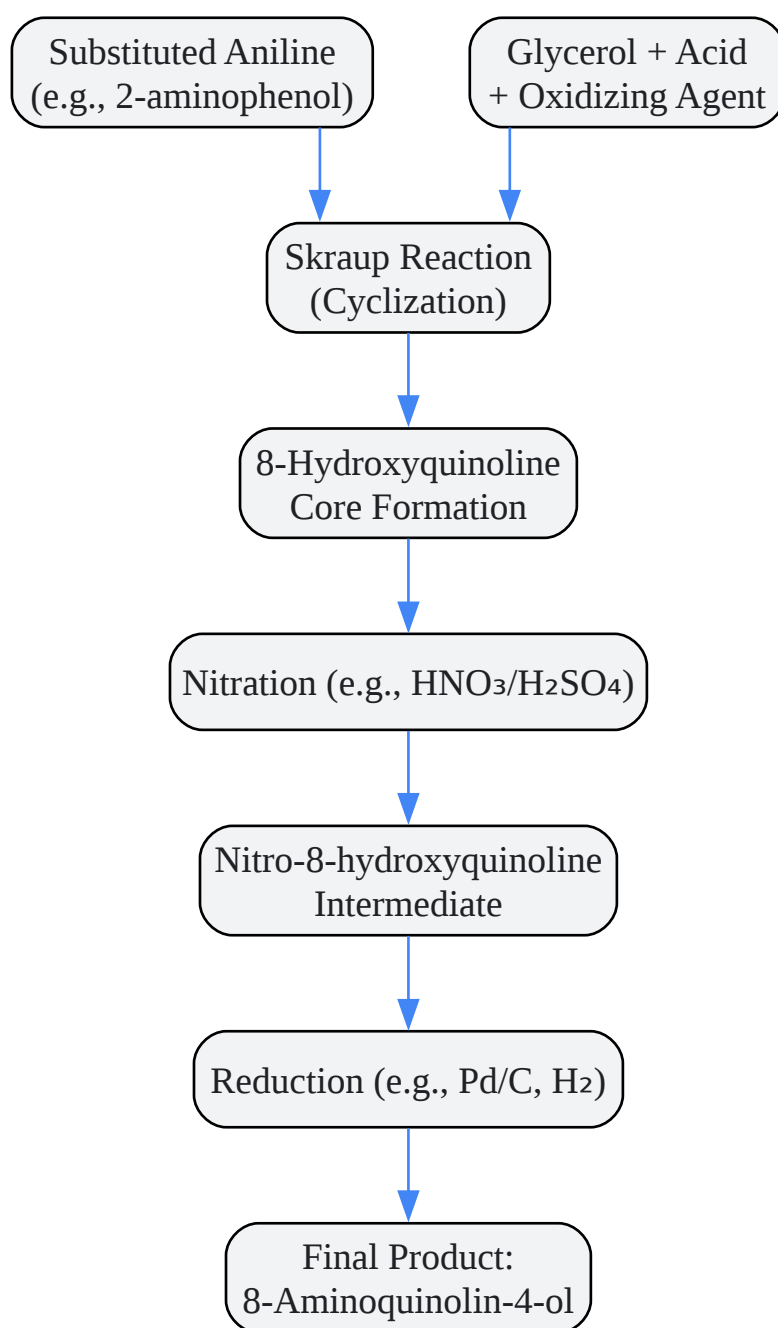
Two primary retrospective pathways lead to the 8-aminoquinoline scaffold:

- **Nitration and Subsequent Reduction:** The traditional approach involves the nitration of a suitable quinoline precursor to introduce a nitro group, typically yielding a mixture of isomers. After separation, the 8-nitroquinoline derivative is reduced to the 8-aminoquinoline. This reduction is robustly achieved using reagents like tin powder in hydrochloric acid or catalytic hydrogenation (e.g., H₂ with Pd/C).[\[2\]](#)[\[3\]](#)
- **Amination of Chloroquinoline:** A more direct route involves the nucleophilic substitution of an 8-chloroquinoline derivative with an amine source.[\[3\]](#)

For constructing the quinoline ring system itself, the Skraup synthesis remains a cornerstone method. This reaction involves the cyclization of an aromatic amine (like o-aminophenol) with glycerol in the presence of sulfuric acid and an oxidizing agent (such as o-nitrophenol)[4].

General Synthetic Workflow

The synthesis of **8-Aminoquinolin-4-ol** can be conceptualized through a multi-step process, often starting from a pre-functionalized aniline to build the quinoline core with the desired substitution pattern.



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General workflow for quinoline synthesis via the Skraup reaction.

Spectroscopic and Analytical Data

Structural confirmation of **8-Aminoquinolin-4-ol** relies on standard spectroscopic techniques. While a published high-resolution spectrum for this specific compound is not readily available, its expected characteristics can be reliably inferred from its parent compound, 8-aminoquinoline, and related 8-hydroxyquinolines.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings of the quinoline system. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their position can be broad and solvent-dependent. For the parent 8-aminoquinoline, aromatic protons typically appear between δ 6.8 and 8.7 ppm.[2]
- ¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the carbons of the quinoline ring. The carbons attached to the nitrogen and oxygen atoms (C8 and C4) will be significantly shifted downfield.
- Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 160.17 g/mol .
- Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the primary amine, a broad O-H stretch for the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the aromatic quinoline core.

Applications in Research and Drug Development

The 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry, and **8-Aminoquinolin-4-ol** serves as a key building block and structural motif in several therapeutic areas.[4]

Antimalarial Drug Development

The most prominent application of the 8-aminoquinoline class is in antimalarial therapy.[5] Compounds like primaquine and the more recent tafenoquine are essential for eradicating the

dormant liver stages (hypnozoites) of *Plasmodium vivax* and *P. ovale* malaria, preventing relapse.[3]

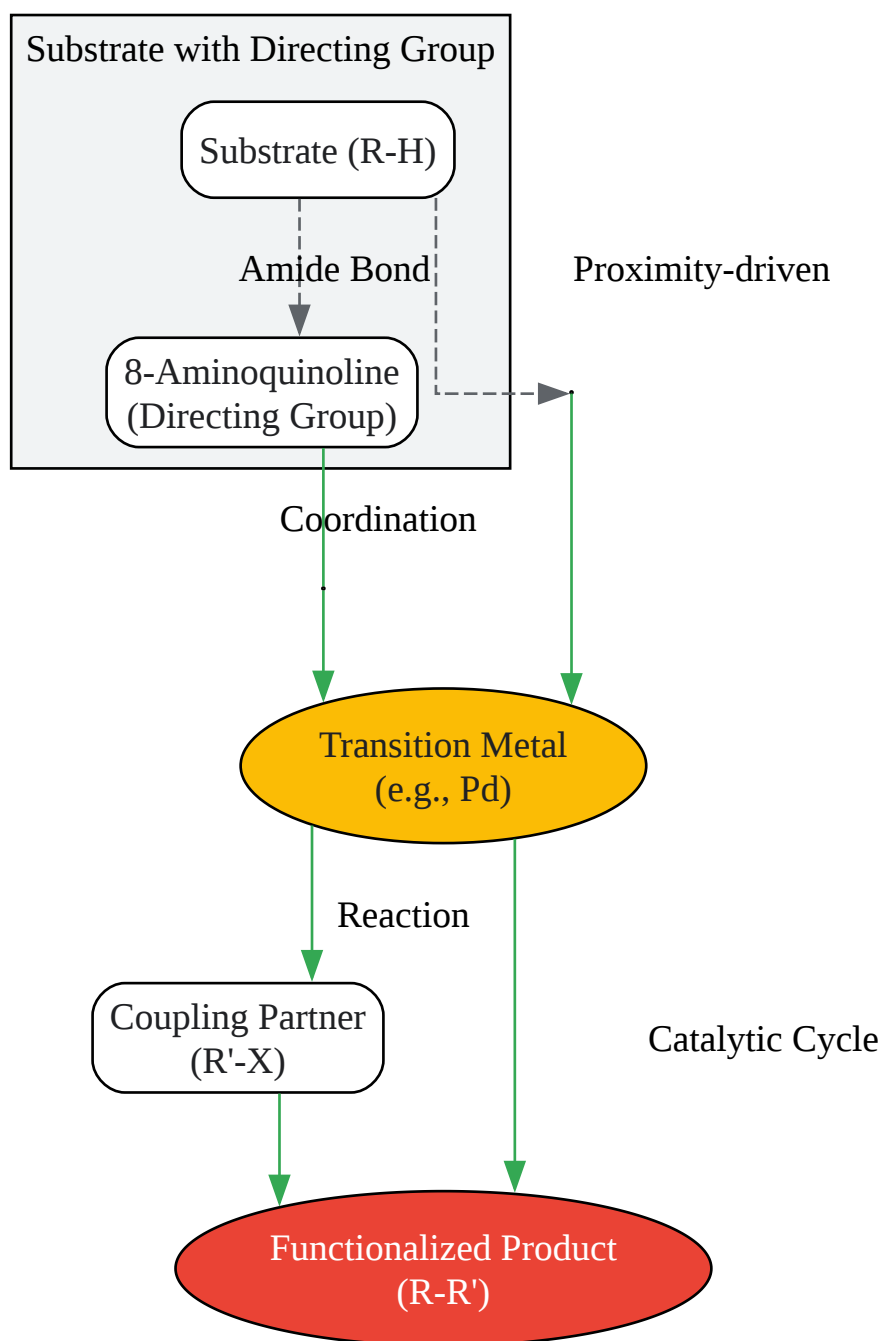
The mechanism of action is believed to involve metabolic activation to electrophilic intermediates that generate reactive oxygen species (ROS).[6] This induces oxidative stress within the parasite, disrupting critical cellular processes and leading to its death. **8-Aminoquinolin-4-ol** provides a fundamental scaffold for synthesizing new analogs with potentially improved efficacy and reduced toxicity profiles.

Anticancer and Antimicrobial Research

Emerging research has highlighted the potential of 8-aminoquinoline derivatives as anticancer agents.[7] Their proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactive in cancer cells.[4] Furthermore, the metal-chelating properties of the 8-aminoquinoline scaffold contribute to its broad-spectrum antimicrobial activity against various bacteria and fungi, likely by disrupting essential metal-dependent enzymes in the pathogens.[7]

Directing Group in C-H Functionalization

In modern synthetic chemistry, the 8-aminoquinoline moiety has been widely adopted as a powerful bidentate directing group for transition-metal-catalyzed C-H bond functionalization.[8] When attached to a substrate (typically as an amide), the quinoline nitrogen and the amide nitrogen chelate to a metal center (e.g., Palladium, Nickel, Ruthenium). This coordination positions the metal catalyst in close proximity to a specific C-H bond (often at the ortho-position of an aromatic ring or a γ -C(sp³)-H bond), enabling its selective cleavage and functionalization. This strategy allows for the construction of complex molecules from simple precursors with high efficiency and atom economy.[8]



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Role of 8-aminoquinoline as a bidentate directing group.

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of quinoline derivatives, providing a validated starting point for laboratory work.

Protocol: Skraup Synthesis of an 8-Hydroxyquinoline Core

This protocol outlines the classical Skraup synthesis, a foundational method for creating the quinoline ring system from which **8-Aminoquinolin-4-ol** is derived.^[4]

Materials:

- o-Aminophenol
- Glycerol
- Concentrated Sulfuric Acid (98%)
- o-Nitrophenol (as oxidizing agent)
- Ferrous Sulfate (FeSO_4) (as catalyst)
- Sodium Hydroxide (NaOH) solution
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add 2.5 parts of concentrated sulfuric acid.
- **Addition of Reactants:** With continuous stirring, add 3.0 parts of glycerol. To this mixture, add 1 part of o-aminophenol and a catalytic amount (0.02 parts) of ferrous sulfate.
- **Heating:** Gently heat the reaction mixture in a sand bath or heating mantle to 135-140°C. The reaction is exothermic and requires careful temperature control.
- **Addition of Oxidizing Agent:** Once the temperature is stable, slowly add 0.5 parts of o-nitrophenol through the dropping funnel over a period of approximately 3 hours.
- **Reaction Completion:** After the addition is complete, maintain the temperature and continue stirring for an additional 30 minutes to ensure the reaction proceeds to completion.

- **Work-up:** Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker of ice water. Neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is between 7 and 8. The crude 8-hydroxyquinoline product will precipitate out of the solution.
- **Purification:** Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 8-hydroxyquinoline.

This core can then be subjected to nitration and reduction steps to yield the final **8-Aminoquinolin-4-ol** product.

Protocol: Application in C-H Functionalization (General)

This protocol describes a general procedure for a palladium-catalyzed C-H arylation using an 8-aminoquinoline (AQ) amide as the directing group.

Materials:

- Substrate with 8-aminoquinoline amide attached (1.0 equiv)
- Aryl Halide (e.g., Aryl Iodide, 2.0 equiv)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 5 mol%)
- Silver Acetate (AgOAc , 2.0 equiv)
- Anhydrous solvent (e.g., 1,2-Dichloroethane or Toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube or reaction vial, add the 8-AQ amide substrate, $\text{Pd}(\text{OAc})_2$, and AgOAc .
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen and moisture.

- **Addition of Reagents:** Under the inert atmosphere, add the aryl halide followed by the anhydrous solvent via syringe.
- **Heating:** Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120°C).
- **Reaction Monitoring:** Stir the reaction mixture for the specified time (e.g., 12-24 hours). The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired ortho-arylated product.

Safety and Handling

8-Aminoquinoline and its derivatives should be handled with appropriate care in a laboratory setting. The parent compound, 8-aminoquinoline, is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

8-Aminoquinolin-4-ol is more than a simple chemical intermediate; it is a strategically designed molecular scaffold with profound implications for both medicine and synthetic science. Its legacy as the core of vital antimalarial drugs continues to inspire the development of new therapeutics for a range of diseases, from infectious agents to cancer. Concurrently, its role as a robust directing group in C-H functionalization places it at the forefront of modern synthetic innovation, enabling the construction of complex molecular architectures with unprecedented precision. For researchers in drug discovery and process chemistry, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential.

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